

In Vivo Efficacy of Aglain C Analogs: A Comparative Analysis

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Compound of Interest					
Compound Name:	Aglain C				
Cat. No.:	B12377743	Get Quote			

Aglain C, a member of the rocaglate family of natural products, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its in vivo efficacy remains limited. In contrast, its structural analogs, silvestrol and rocaglamide, have been more extensively studied, demonstrating significant preclinical anticancer activity. This guide provides a comparative overview of the in vivo efficacy of these **Aglain C** analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

While direct in vivo studies on **Aglain C** are not readily available in published literature, the well-documented anticancer effects of its analogs, silvestrol and rocaglamide, provide valuable insights into the potential therapeutic utility of this class of compounds. Both silvestrol and rocaglamide have shown potent tumor-suppressive effects across a range of cancer models.

Comparative In Vivo Anticancer Efficacy

The following tables summarize the quantitative data from key in vivo studies investigating the anticancer efficacy of silvestrol and rocaglamide. These studies highlight their activity in various cancer types, detailing the animal models, dosing regimens, and primary outcomes.

Silvestrol In Vivo Efficacy



Cancer Type	Animal Model	Dosing Regimen	Primary Outcome(s)	Reference
Chronic Lymphocytic Leukemia (CLL)	Eμ-Tcl-1 transgenic mice	2.5 mg/kg, intraperitoneally (i.p.), daily for 5 days	Significant reduction in B-cells.	[1][2]
Acute Lymphoblastic Leukemia (ALL)	697 xenograft SCID mice	Not specified	Significantly extended survival.	[1]
Acute Myeloid Leukemia (AML)	MV4-11 leukemia- engrafted mice	Not specified	Median survival of 63 days vs. 29 days for vehicle.	[3]
Prostate Cancer	PC-3 murine xenograft	Not specified	Inhibition of tumor growth.	[4]

Rocaglamide In Vivo Efficacy

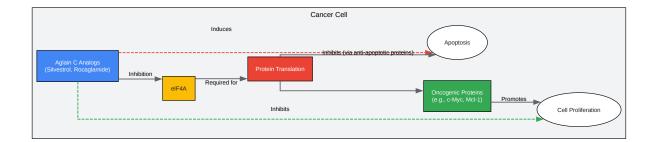


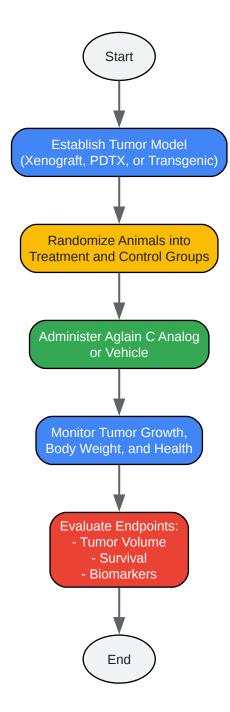
Cancer Type	Animal Model	Dosing Regimen	Primary Outcome(s)	Reference
Pancreatic Cancer	Patient-derived tumor xenografts (PDTX) in SCID mice	1.5 mg/kg, i.p., daily	Reduced tumor size without noticeable toxicity.	[5]
Hepatocellular Carcinoma (HCC)	Huh-7-derived tumor xenografts in SCID mice	Not specified	Marked inhibition of tumor growth.	[6]
Multiple Myeloma (MM)	U266 xenografts in mice	Not specified	Overcame TRAIL resistance and increased antitumor efficacy of CPT.	[7]
Acute T-cell Leukemia	Molt-4 xenografts in mice	Not specified	Overcame TRAIL resistance and increased antitumor efficacy of CPT.	[7]

Signaling Pathway and Mechanism of Action

Silvestrol and rocaglamide exert their anticancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis. By inhibiting eIF4A, these compounds prevent the translation of key oncogenic proteins, leading to cell cycle arrest and apoptosis.







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